(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 113972-91-1
VCID: VC20871886
InChI: InChI=1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4-,5-,6-/m0/s1
SMILES: C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Molecular Formula: C6H11NO6
Molecular Weight: 193.15 g/mol

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol

CAS No.: 113972-91-1

Cat. No.: VC20871886

Molecular Formula: C6H11NO6

Molecular Weight: 193.15 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol - 113972-91-1

Specification

CAS No. 113972-91-1
Molecular Formula C6H11NO6
Molecular Weight 193.15 g/mol
IUPAC Name (2S,3R,4S,5S)-2-(nitromethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4-,5-,6-/m0/s1
Standard InChI Key KYBWIVQIHUYTAA-BXKVDMCESA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])O)O)O
SMILES C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Canonical SMILES C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator